DMU-212

説明

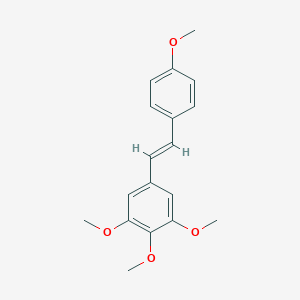

The exact mass of the compound 3,4,5,4'-Tetramethoxystilbene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631365. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFQQRXTLIJXNY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300535 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134029-62-2 | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMU-212 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of DMU-212: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising anti-cancer agent with superior bioavailability and potent anti-proliferative, antimitotic, and pro-apoptotic activities across a range of cancer cell lines.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound. It details the compound's impact on critical cellular processes, including cell cycle regulation and key signaling pathways such as the AMPK/PI3K/Akt/mTOR and STAT3 pathways. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound, or trans-3,4,5,4'-tetramethoxystilbene, is a synthetic derivative of the naturally occurring phytoalexin resveratrol.[3] While resveratrol has demonstrated notable chemopreventive properties, its clinical application has been hampered by low bioavailability.[1] this compound was developed to overcome this limitation, exhibiting enhanced metabolic stability and greater anti-cancer efficacy.[1][4] This compound has shown significant inhibitory effects against various cancers, including non-small cell lung cancer (NSCLC), breast cancer, melanoma, and ovarian cancer.[1][2] The primary mechanisms of action of this compound involve the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis through multiple signaling cascades.[2][5]

Core Mechanisms of Action

Cell Cycle Arrest at G2/M Phase

A hallmark of this compound's anti-cancer activity is its ability to induce a robust cell cycle arrest at the G2/M transition phase in cancer cells.[2] This effect is mediated by the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][5] The increased expression of p21, in turn, promotes the degradation of cyclin B1, a critical protein for entry into mitosis.[5] The disruption of the CDK1-cyclin B1 complex prevents cells from progressing through the G2/M checkpoint, ultimately leading to mitotic arrest.[5]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[5] The pro-apoptotic effects of this compound are multifaceted and involve the mitochondrial apoptotic pathway.[5] The compound has been shown to reduce the expression of multiple anti-apoptotic proteins, thereby shifting the cellular balance towards cell death.[2]

Modulation of Key Signaling Pathways

In EGFR-mutant non-small cell lung cancer (NSCLC) cells, this compound has been shown to significantly activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The activation of AMPK by this compound leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival in many cancers. This compound treatment results in a significant downregulation in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[1]

This compound also targets the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[1] The compound inhibits the phosphorylation of EGFR and the downstream effector protein Erk.[1] By disrupting EGFR signaling, this compound further contributes to the suppression of cancer cell proliferation.

Signal transducer and activator of transcription 3 (STAT3) is another critical target of this compound. The compound has been shown to inhibit the phosphorylation of STAT3, a key event in its activation.[1][2] The inhibition of STAT3 signaling by this compound is significant as this pathway is involved in tumor cell proliferation, survival, and drug resistance.[1]

Unlike its parent compound resveratrol, this compound has been observed to promote tubulin polymerization.[2] This effect on microtubule dynamics can disrupt the formation of the mitotic spindle, further contributing to the G2/M arrest and eventual apoptosis.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines, with IC50 values demonstrating its potency.

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

| PC9 | EGFR-mutant NSCLC | 2.04 ± 0.52 | [5] |

| H1975 | EGFR-mutant NSCLC | 3.94 ± 1.02 | [5] |

| H1650 | EGFR-mutant NSCLC | 6.98 ± 0.81 | [5] |

| A375 | Melanoma | 0.5 | [1] |

| Bro | Melanoma | 0.5 | [1] |

| MeWo | Melanoma | 1.25 | [1] |

| M5 | Melanoma | 1.25 | [1] |

| MCF-7 | Breast Cancer | 1.66 (at 48h) | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-EGFR, EGFR, p-STAT3, STAT3, Cyclin B1, p21, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tubulin Polymerization Assay

-

Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Compound Addition: Add this compound or a control substance to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization, using a fluorescence plate reader.

Visualizations of Mechanisms and Workflows

Figure 1: Signaling pathway of this compound's anti-cancer effects.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

DMU-212: A Potent Resveratrol Analog in Cancer Research - A Technical Guide

Introduction

DMU-212, a methylated analog of resveratrol (B1683913) (trans-3,4,5,4'-tetramethoxystilbene), has emerged as a promising agent in cancer research, demonstrating significantly greater anti-proliferative and pro-apoptotic activities than its parent compound.[1][2][3] Its enhanced metabolic stability and bioavailability further underscore its potential as a therapeutic candidate.[1][4] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanisms of action, experimental data, and relevant signaling pathways. It is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted approach, influencing key cellular processes including cell cycle progression, apoptosis, and angiogenesis. Unlike resveratrol, which primarily induces G0/G1 arrest, this compound predominantly causes a G2/M phase arrest in the cell cycle.[2]

Impact on Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in cancer development and progression:

-

EGFR/PI3K/Akt/ERK Pathway: In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound significantly inhibits the phosphorylation of EGFR and its downstream effectors PI3K, Akt, and ERK.[1][5] This disruption of the EGFR signaling cascade leads to the suppression of cancer cell proliferation.[1]

-

AMPK Activation: this compound treatment leads to the activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK can, in turn, down-regulate the mTOR pathway, a central regulator of cell growth and proliferation.[1]

-

STAT3 Pathway: The compound has been demonstrated to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and immune evasion.[1][2] This is particularly relevant in the context of drug-resistant cancers.[1]

-

NF-κB and AP-1 Modulation: In a rat model of hepatocarcinogenesis, this compound was found to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[4] It also modulated the activity of the AP-1 transcription factor.[4]

Cell Cycle Arrest

A hallmark of this compound's action is the induction of G2/M phase cell cycle arrest.[1][2][6] This is achieved through the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin B1, a key protein for G2/M transition.[1][7]

dot

Caption: this compound induces G2/M cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[2][6][8] This programmed cell death is triggered through the mitochondrial pathway and involves the downregulation of anti-apoptotic proteins.[6] In vascular endothelial cells, this compound has been shown to regulate the expression of numerous apoptosis-related genes, including TNFSF15, TNFRSF9, BCL2L11, and BIRC3.[9]

Anti-Angiogenic Effects

This compound exhibits significant anti-angiogenic properties.[9][10] It has been shown to inhibit VEGF-induced angiogenesis in vivo.[11] Gene expression profiling in vascular endothelial cells revealed that this compound regulates a diverse range of genes involved in cell migration and angiogenesis.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| PC9 | Non-Small Cell Lung Cancer | 3.02 ± 0.69 | 72 | [1] |

| H1975 | Non-Small Cell Lung Cancer | 4.41 ± 0.61 | 72 | [1] |

| H1650 | Non-Small Cell Lung Cancer | 8.01 ± 1.13 | 72 | [1] |

| A375 | Human Melanoma | 0.5 | Not Specified | [6] |

| Bro | Human Melanoma | 0.5 | Not Specified | [6] |

| MeWo | Human Melanoma | 1.25 | Not Specified | [6] |

| M5 | Human Melanoma | 1.25 | Not Specified | [6] |

| MDA-MB-435 | Human Breast Cancer | 9.9 | 48 | [12] |

| MCF-7 | Human Breast Cancer | 63.8 | 48 | [12] |

| HT-29 | Colon Cancer | ~6-26 | Not Specified | [3] |

| HCA-7 | Colon Cancer | ~6-26 | Not Specified | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| Human Ovarian Cancer Xenograft | 50 mg/kg, i.g., three times a week for 14 days | Inhibited tumor growth | [8] |

| Apc(Min+) Mouse Model | 0.2% in diet | 24% decrease in adenoma load | [13] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the effects of this compound.

Cell Culture and Viability Assays

-

Cell Lines: A variety of human cancer cell lines have been used, including NSCLC (PC9, H1975, H1650), melanoma (A375, MeWo, Bro, M5), breast cancer (MDA-MB-435, MCF-7), and colon cancer (HT-29, HCA-7).[1][3][6][12] Normal lung epithelial cells (BEAS-2B) have been used as a control.[1]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability. Cells are seeded in 96-well plates, treated with various concentrations of this compound for specified durations, and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.[2]

Western Blot Analysis

-

Purpose: To determine the expression and phosphorylation status of key proteins in signaling pathways.

-

Procedure:

-

Cells are treated with this compound at various concentrations and for different time points.[1]

-

Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein concentration is determined using a BCA protein assay kit.[1]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-AMPK, AMPK, p21, Cyclin B1).[1]

-

After washing, the membrane is incubated with a secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

dot

Caption: Western Blot experimental workflow.

Cell Cycle Analysis

-

Purpose: To determine the effect of this compound on cell cycle distribution.

-

Procedure:

-

Cells are treated with different concentrations of this compound for a specified time (e.g., 24 hours).[1][7]

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[1][7]

-

Gene Expression Profiling

-

Purpose: To identify genes and pathways regulated by this compound.

-

Methodology: Affymetrix GeneChip arrays (e.g., HG-U133 Plus 1.0) have been used to analyze changes in gene expression in vascular endothelial cells treated with this compound.[9][10] The results are often validated by quantitative real-time PCR (qRT-PCR).[9]

In Vivo Xenograft Model

-

Purpose: To evaluate the anti-tumor activity of this compound in a living organism.

-

Procedure:

-

Human cancer cells are injected subcutaneously into immunodeficient mice.

-

Once tumors are established, mice are treated with this compound (e.g., by oral gavage) or a vehicle control.[8]

-

Tumor growth is monitored over time.

-

At the end of the study, tumors are excised and may be used for further analysis.

-

Signaling Pathway Diagrams

dot

Caption: this compound inhibits the EGFR signaling pathway.

dot

Caption: this compound activates the AMPK signaling pathway.

Conclusion

This compound is a potent resveratrol analog with significant anti-cancer activity demonstrated in a variety of preclinical models. Its ability to modulate multiple key signaling pathways, induce cell cycle arrest and apoptosis, and inhibit angiogenesis highlights its therapeutic potential. Further research, particularly clinical investigations, is warranted to fully elucidate its efficacy and safety profile in cancer patients. This guide provides a foundational understanding of the technical aspects of this compound research, offering valuable insights for the scientific and drug development communities.

References

- 1. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of the effects of the chemopreventive agent resveratrol and its synthetic analog trans 3,4,5,4'-tetramethoxystilbene (this compound) on adenoma development in the Apc(Min+) mouse and cyclooxygenase-2 in human-derived colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Efficacy of DMU-212: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a methylated analog of resveratrol (B1683913), has emerged as a promising candidate in anticancer research, demonstrating potent antimitotic, anti-proliferative, and pro-apoptotic activities across a range of cancer cell lines.[1] This technical guide provides an in-depth overview of the in vitro anticancer effects of this compound, focusing on its impact on cell viability, cell cycle progression, and the induction of apoptosis. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development of this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic and growth-inhibitory effects of this compound have been evaluated in numerous human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative measure of this compound's potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |

| H1975 | Non-Small Cell Lung Cancer | 3.94 ± 1.02 | 72 hours |

| PC9 | Non-Small Cell Lung Cancer | 2.04 ± 0.52 | 72 hours |

| H1650 | Non-Small Cell Lung Cancer | 6.98 ± 0.81 | 72 hours |

| A375 | Melanoma | 0.5 | Not Specified |

| Bro | Melanoma | 0.5 | Not Specified |

| MeWo | Melanoma | 1.25 | Not Specified |

| M5 | Melanoma | 1.25 | Not Specified |

| MDA-MB-435 | Breast Cancer | 9.9 | 48 hours |

| MCF-7 | Breast Cancer | 63.8 | 48 hours |

Data sourced from multiple studies, specific conditions may vary.[2][3]

Table 2: GI50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| SNB-75 | CNS Cancer | 1.88 |

| MDA-MB-435 | Melanoma | 1.04 |

| A498 | Renal Cancer | 0.74 |

| MCF7 | Breast Cancer | 1.66 |

This study reported an average GI50 of 3.5 µM across a panel of 45 human cancer cell lines.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and promoting apoptosis.

Cell Cycle Arrest at G2/M Phase

A hallmark of this compound's activity is its ability to induce cell cycle arrest at the G2/M phase.[2][3][4] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, and the downregulation of cyclin B1.[2][3] The CDK1-cyclin B1 complex is crucial for the G2/M transition, and its disruption prevents cell division.[2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][3] The compound triggers the intrinsic mitochondrial apoptotic pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in balance leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in programmed cell death.[1]

Signaling Pathways Modulated by this compound

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways that govern cell growth, proliferation, and survival.

Inhibition of EGFR/PI3K/Akt/mTOR and MAPK/ERK Signaling

In EGFR-mutant non-small cell lung cancer cells, this compound has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, including PI3K, Akt, and ERK.[2][5] This blockade of pro-survival signaling pathways contributes significantly to its anti-proliferative activity.

Caption: this compound inhibits key pro-survival signaling pathways.

Activation of the AMPK Pathway

This compound also activates the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis.[2] Activation of AMPK leads to the downstream inhibition of the mTOR pathway, further contributing to the suppression of cell growth and proliferation.[2]

Caption: this compound activates the tumor-suppressive AMPK pathway.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. This compound has been demonstrated to inhibit the phosphorylation of STAT3, thereby blocking its oncogenic activity.[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Propidium iodide (PI) staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the cell cycle analysis.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, p-Akt, p-ERK, p-AMPK, p-STAT3, Cyclin B1, p21, Bax, Bcl-2, Caspase-3, Caspase-9).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant in vitro anticancer activity across a diverse range of cancer cell lines. Its mechanisms of action, including the induction of G2/M cell cycle arrest and apoptosis, are orchestrated through the modulation of key signaling pathways such as the EGFR/PI3K/Akt/mTOR, MAPK/ERK, AMPK, and STAT3 pathways. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Resveratrol analog trans 3,4,5,4'-tetramethoxystilbene (this compound) mediates anti-tumor effects via mechanism different from that of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DMU-212 in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212 (trans-3,4,5,4'-Tetramethoxystilbene), a methylated analog of resveratrol (B1683913), has emerged as a potent anti-cancer agent with significant pro-apoptotic and anti-proliferative activities across a spectrum of tumor cell lines.[1][2] Its enhanced bioavailability compared to resveratrol makes it a compelling candidate for further investigation and development.[3] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This compound triggers programmed cell death primarily through the induction of mitotic arrest and activation of the intrinsic mitochondrial apoptotic pathway.[2] Its multifaceted mechanism of action involves the modulation of critical signaling cascades, including the MAPK/ERK and AMPK/PI3K/Akt pathways, making it a promising molecule in oncology research.[1][4]

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic and growth-inhibitory effects of this compound have been quantified in numerous cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, demonstrating the compound's potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| PC9 | Non-Small Cell Lung | 72 | 2.04 ± 0.52 | [5] |

| H1975 | Non-Small Cell Lung | 72 | 3.94 ± 1.02 | [5] |

| H1650 | Non-Small Cell Lung | 72 | 6.98 ± 0.81 | [5] |

| A375 | Melanoma | Not Specified | 0.5 | [1] |

| Bro | Melanoma | Not Specified | 0.5 | [1] |

| MeWo | Melanoma | Not Specified | 1.25 | [1] |

| M5 | Melanoma | Not Specified | 1.25 | [1] |

| MCF7 | Breast | 48 | 1.66 | [6] |

Table 2: GI50 Values of this compound in a Panel of Human Tumor Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| SNB-75 | CNS | 1.88 | |

| MDA-MB-435 | Melanoma | 1.04 | |

| A498 | Renal | 0.74 | |

| MCF7 | Breast | 1.66 | |

| Average | Across all cell lines in the panel | 3.5 |

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-pronged approach to induce apoptosis in tumor cells, primarily by targeting cell cycle progression and activating intrinsic apoptotic signaling pathways.

Induction of G2/M Cell Cycle Arrest

A hallmark of this compound's activity is its ability to induce cell cycle arrest at the G2/M phase in a dose-dependent manner in various cancer cells, including breast and non-small cell lung cancer.[1][5] This arrest prevents cells from proceeding through mitosis, ultimately triggering apoptotic pathways. The arrest is associated with the modulation of key cell cycle regulatory proteins, such as an increase in p21 and cyclin B1 levels.[1][5]

Activation of the Mitochondrial Apoptotic Pathway

This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.[2] This involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release is a critical step that leads to the activation of the caspase cascade, the central executioners of apoptosis.

Modulation of Key Signaling Pathways

In EGFR-mutant NSCLC cells, this compound has been shown to inhibit cell growth by activating AMP-activated protein kinase (AMPK).[4][5] Activated AMPK, a crucial energy sensor, subsequently down-regulates the expression of Epidermal Growth Factor Receptor (EGFR) and inhibits the phosphorylation of its downstream effectors, PI3K, Akt, and ERK.[4][5] This dual targeting of AMPK and EGFR pathways effectively suppresses the proliferation of EGFR-dependent cancer cells.[4]

This compound mediated inhibition of the AMPK/EGFR pathway in NSCLC.

The activation of the ERK1/2 signaling pathway is also implicated in the antimitotic activity of this compound, particularly in human melanoma cells.[1] This suggests a complex, context-dependent role for the MAPK/ERK pathway in mediating the effects of this compound.

Microarray analysis in vascular endothelial cells has revealed that this compound regulates a wide array of genes involved in apoptosis, inflammation, and signal transduction.[7] Notably, genes associated with the TNF and NF-κB signaling pathways were significantly altered, indicating that this compound's pro-apoptotic effects are also mediated through the modulation of inflammatory and cell survival pathways.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology used to assess the cytotoxicity of this compound in NSCLC cell lines.[5]

-

Cell Seeding: Seed cells in 96-well culture plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Fixation: Fix the cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the medium and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with tap water and allow them to air-dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 1 hour.

-

Final Wash: Rinse the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

-

Solubilization and Measurement: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution following this compound treatment, as performed in studies on NSCLC cells.[5]

-

Cell Seeding and Treatment: Seed H1975 or PC9 cells in a 60 mm dish at a density of 5 x 10^5 cells/well and incubate overnight. Treat the cells with different concentrations of this compound (e.g., 0, 0.75, 1.5, 3, 6 µM) for 24 hours.

-

Cell Harvesting and Fixation: Collect the cells, rinse with cold PBS, and fix with 70% ethanol (B145695) for at least 2 hours at 4°C.

-

Washing: Wash the fixed cells three times with cold PBS.

-

Staining: Resuspend the cell pellets in 500 µL of 1x Propidium Iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G1, G1, S, and G2/M phases is determined using appropriate software (e.g., FlowJo).

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Metabolite Profiling of this compound in ApcMin/+ Mice Using UHPLC-Q/Orbitrap/LTQ MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Gene expression profiling of this compound-induced apoptosis and anti-angiogenesis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Preclinical Pharmacokinetic Profile of DMU-212: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of DMU-212, a promising resveratrol (B1683913) analogue. The following sections detail the compound's absorption, distribution, metabolism, and excretion characteristics based on available preclinical data, primarily from murine models. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of this potential therapeutic agent.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been primarily investigated in mice following intragastric administration. The data reveals rapid absorption and distribution, with notable differences in tissue accumulation compared to its parent compound, resveratrol. While key parameters such as half-life and absolute bioavailability are not yet fully elucidated in the public literature, the available data on peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC) provide crucial insights into its in vivo behavior.

A pivotal study comparing this compound to resveratrol in mice at a dose of 240 mg/kg administered intragastrically provides the most comprehensive dataset to date.[1] The following tables summarize the key pharmacokinetic parameters derived from this study.

Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma and Tissues (Dose: 240 mg/kg, i.g.)

| Tissue | Cmax (µM or nmol/g) | Tmax (min) | AUC (0-120 min) (nmol/gmin or µMmin) |

| Plasma | 5 µM | 10 | Data not explicitly provided in tabular format, but AUC ratio available |

| Liver | 8 nmol/g | 10 | Data not explicitly provided in tabular format, but AUC ratio available |

| Kidney | 11 nmol/g | 10 | Data not explicitly provided in tabular format |

| Lung | 11 nmol/g | 10 | Data not explicitly provided in tabular format |

| Brain | 5 nmol/g | 10 | Data not explicitly provided in tabular format |

| Heart | 10 nmol/g | 10 | Data not explicitly provided in tabular format |

| Small Intestinal Mucosa | 7600 nmol/g | 10 | Data not explicitly provided in tabular format, but AUC ratio available |

| Colonic Mucosa | 330 nmol/g | 30 | Data not explicitly provided in tabular format, but AUC ratio available |

Table 2: Comparison of AUC Ratios (Resveratrol/DMU-212) in Mice [1]

| Tissue | AUC (Resveratrol) / AUC (this compound) Ratio |

| Plasma | 3.5 |

| Liver | 5.0 |

| Small Intestinal Mucosa | 0.1 |

| Colonic Mucosa | 0.15 |

These data highlight that while resveratrol achieves higher concentrations in plasma and liver, this compound demonstrates significantly greater availability in the small intestine and colonic mucosa.[1] This suggests that this compound may be particularly well-suited for targeting gastrointestinal tissues.

Experimental Protocols

The following section details the methodologies employed in the key preclinical pharmacokinetic study of this compound.

Animal Model and Dosing:

-

Species: Mice[1]

-

Age: 8 weeks[1]

-

Weight: 20-22 g[1]

-

Dose: 240 mg/kg body weight[1]

-

Route of Administration: Intragastric gavage[1]

-

Vehicle: Glycerol formal containing 10% DMSO[1]

-

Dose Volume: Approximately 10 ml/kg[1]

Sample Collection and Analysis:

-

Time Points: Mice were euthanized at 10, 30, 60, or 120 minutes post-dosing (three animals per time point).[1]

-

Sample Collection: Plasma and various tissues including liver, kidney, lung, brain, heart, small intestinal mucosa, and colonic mucosa were collected.[1]

-

Analytical Method: Drug concentrations were measured by High-Performance Liquid Chromatography (HPLC).[1]

-

Detection: Fluorescence detection was used for this compound and its metabolites (335 nm excitation, 395 nm emission).[1]

-

-

Metabolite Characterization: Metabolites were identified by co-chromatography with authentic reference compounds and mass spectrometry.[1]

Visualizing Key Pathways and Processes

To further elucidate the disposition and mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate its metabolic fate, the experimental workflow for its analysis, and a key signaling pathway it modulates.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in preclinical models, primarily through hydroxylation and single or double O-demethylation.[1][2] Several metabolites have been identified, including DMU-214, DMU-281, DMU-291, and DMU-807.[3][4]

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the key steps involved in the preclinical pharmacokinetic analysis of this compound.

This compound and the AMPK/PI3K/Erk Signaling Pathway

In the context of its anticancer effects, this compound has been shown to modulate the AMPK/PI3K/Erk signaling pathway.[5] This pathway is crucial in regulating cell growth, proliferation, and survival.

Conclusion

The preclinical data available for this compound indicates a favorable pharmacokinetic profile, particularly its high concentrations in the gastrointestinal tract, suggesting its potential as an agent for diseases affecting these tissues. Its metabolism is characterized by hydroxylation and demethylation, leading to several metabolites. While further studies are required to determine its complete pharmacokinetic parameters, including half-life and bioavailability, the current understanding provides a solid foundation for continued research and development. The modulation of key signaling pathways, such as the AMPK/PI3K/Erk pathway, further underscores its therapeutic potential. This guide summarizes the critical preclinical pharmacokinetic and mechanistic information to aid researchers in advancing the study of this compound.

References

- 1. Pharmacokinetics in mice and growth-inhibitory properties of the putative cancer chemopreventive agent resveratrol and the synthetic analogue trans 3,4,5,4′-tetramethoxystilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue this compound, on the Motility and Proliferation of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of DMU-212: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMU-212, a synthetic methylated derivative of resveratrol (B1683913), has emerged as a compound of significant interest in biomedical research. Possessing antimitotic, anti-proliferative, and apoptosis-promoting activities, its potential as a therapeutic agent, particularly in oncology, is under active investigation.[1] A cornerstone of its multifaceted biological activity lies in its antioxidant potential and its ability to modulate key cellular signaling pathways implicated in oxidative stress and cell fate. This technical guide provides an in-depth overview of the antioxidant capabilities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it influences.

Quantitative Assessment of Antioxidant and Related Activities

The antioxidant effects of this compound have been evaluated through various markers of oxidative stress and the activity of antioxidant enzymes. The following tables summarize the key quantitative and qualitative findings from preclinical studies.

Table 1.1: Effect of this compound on Markers of Oxidative Damage in a Rat Model of Hepatocarcinogenesis

| Marker | Treatment Group | Observation | Quantitative Data (Approximate Fold Change vs. NDEA/PB) |

| Thiobarbituric Acid Reactive Substances (TBARS) | NDEA/PB + this compound (20 mg/kg) | Moderate Decrease | ~0.85 |

| NDEA/PB + this compound (50 mg/kg) | Moderate Decrease | ~0.80 | |

| Protein Carbonyls | NDEA/PB + this compound (20 mg/kg) | Moderate Decrease | Not available |

| NDEA/PB + this compound (50 mg/kg) | Moderate Decrease | Not available |

Data extracted from a study on a two-stage model of hepatocarcinogenesis in male Wistar rats induced by N-nitrosodiethylamine (NDEA) and phenobarbital (B1680315) (PB).[2][3]

Table 1.2: Effect of this compound on Antioxidant Enzyme Activity and Expression in a Rat Model of Hepatocarcinogenesis

| Enzyme | Parameter | Observation |

| Superoxide Dismutase (SOD) | Activity | Not restored by this compound treatment. |

| Protein Expression | No changes observed. | |

| mRNA Expression | Diversified effects. | |

| Catalase (CAT) | Activity | Not restored by this compound treatment. |

| Protein Expression | No changes observed. | |

| mRNA Expression | Diversified effects. | |

| Glutathione Peroxidase (GPx) | Activity | Not restored by this compound treatment. |

| Protein Expression | No changes observed. | |

| mRNA Expression | Diversified effects. |

Findings from a study on a rat model of hepatocarcinogenesis where enzyme activities were reduced by NDEA/PB treatment.[2]

Table 1.3: Effect of this compound on Cell Cycle Distribution in EGFR-Mutant NSCLC Cells

| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase (Approximate) |

| H1975 | 0 | 15% |

| 0.75 | 25% | |

| 1.5 | 40% | |

| 3 | 55% | |

| PC9 | 0 | 20% |

| 0.75 | 45% | |

| 1.5 | 70% | |

| 3 | 85% |

Data is estimated from graphical representations of flow cytometry analysis after 24 hours of treatment.[4]

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

EGFR-AMPK Signaling Pathway

This compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting both the epidermal growth factor receptor (EGFR) and AMP-activated protein kinase (AMPK) pathways.[4]

NF-κB Signaling Pathway

In a rat model of hepatocarcinogenesis, this compound was found to suppress the activation of the pro-inflammatory transcription factor NF-κB.[5]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antioxidant and signaling-modulatory effects of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is adapted for the quantification of lipid peroxidation in liver tissue from a rat model of hepatocarcinogenesis.

1. Tissue Homogenization:

-

Excise rat liver tissue and wash with ice-cold phosphate-buffered saline (PBS), pH 7.4.

-

Weigh the tissue and homogenize in 10 volumes of ice-cold 1.15% KCl solution.

-

Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for the TBARS assay.

2. Reaction Mixture Preparation:

-

In a centrifuge tube, mix 0.5 mL of the tissue homogenate supernatant with 2.0 mL of a solution containing 15% trichloroacetic acid (TCA), 0.375% thiobarbituric acid (TBA), and 0.25 N HCl.

3. Incubation and Measurement:

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the tubes and centrifuge at 10,000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant at 535 nm.

4. Quantification:

-

Calculate the concentration of TBARS using a molar extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹ and express the results as nanomoles of malondialdehyde (MDA) equivalents per gram of tissue.

Western Blot Analysis of Protein Phosphorylation

This protocol describes the analysis of phosphorylated EGFR, Erk, PI3K, and AKT in H1975 non-small cell lung cancer cells treated with this compound.[4]

1. Cell Culture and Treatment:

-

Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed 4 x 10⁵ cells per well in 6-cm dishes and incubate overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.75, 1.5, 3, 6 µM) for 24 hours.

2. Protein Extraction and Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA lysis buffer containing protease and phosphatase inhibitors for 30 minutes on ice.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatants and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature 10 µg of each protein sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, p-Erk, p-PI3K, p-AKT, and their total protein counterparts, as well as a loading control (e.g., GAPDH).

-

Wash the membrane three times with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in H1975 and PC9 cells treated with this compound.[4]

1. Cell Culture and Treatment:

-

Culture H1975 and PC9 cells as described in the Western blot protocol.

-

Seed the cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

2. Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in 70% ice-cold ethanol (B145695) and store at -20°C overnight.

3. Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates notable antioxidant potential, evidenced by its ability to reduce markers of oxidative damage. While its direct impact on antioxidant enzyme activity appears limited, its profound influence on key signaling pathways, such as the EGFR-AMPK and NF-κB pathways, underscores a more complex mechanism of action. By inhibiting pro-proliferative and pro-inflammatory signals while promoting cell cycle arrest, this compound presents a compelling profile for further investigation as a potential therapeutic agent. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the multifaceted biological activities of this promising resveratrol analog.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4,5,4'-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] 3,4,5,4′-trans-tetramethoxystilbene (this compound) modulates the activation of NF-κB, AP-1, and STAT3 transcription factors in rat liver carcinogenesis induced by initiation-promotion regimen | Semantic Scholar [semanticscholar.org]

DMU-212 and its Interaction with the ERK1/2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212, a methylated analog of resveratrol (B1683913), has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. A key aspect of its mechanism of action involves the modulation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway. However, the nature of this interaction is complex and appears to be cell-type dependent, exhibiting both activation and inhibition of ERK1/2, leading to distinct downstream cellular outcomes. This technical guide provides an in-depth analysis of the interaction between this compound and the ERK1/2 pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support further research and drug development efforts.

Introduction

This compound, or 3,4,5,4'-tetramethoxystilbene, is a synthetic derivative of resveratrol with enhanced bioavailability. It has emerged as a promising anti-cancer agent due to its potent antimitotic, anti-proliferative, and apoptosis-inducing effects.[1][2] The ERK1/2 signaling cascade is a critical regulator of fundamental cellular processes, including proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. This compound's engagement with the ERK1/2 pathway is a focal point of its anti-tumor activity, and understanding this interaction is crucial for its clinical development.

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines, with IC50 values highlighting its potency, often superior to its parent compound, resveratrol.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| A375 | Melanoma | - | 0.5 | [3] |

| Bro | Melanoma | - | 0.5 | [3] |

| MeWo | Melanoma | - | 1.25 | [3] |

| M5 | Melanoma | - | 1.25 | [3] |

| PC9 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | 48h | 5.23 ± 1.17 | [4] |

| PC9 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | 72h | 2.04 ± 0.52 | [4] |

| H1975 | Non-Small Cell Lung Cancer (EGFR L858R, T790M) | 72h | 3.94 ± 1.02 | [4] |

| H1650 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | 72h | 6.98 ± 0.81 | [4] |

| MDA-MB-435 | Breast Cancer | 48h | 9.9 | [5] |

| MCF-7 | Breast Cancer | 48h | 63.8 | [5] |

Interaction with the ERK1/2 Signaling Pathway: A Dichotomous Role

The interaction of this compound with the ERK1/2 pathway is notably context-dependent, leading to opposing effects in different cancer types.

Activation of ERK1/2 in Human Melanoma Cells

In human melanoma cell lines such as A375, this compound has been shown to induce the activation of ERK1/2.[1][6] This activation is a critical prerequisite for the compound's antimitotic activity, leading to cell cycle arrest and subsequent apoptosis.[1] Treatment with 30-50 μM this compound for 24 hours results in the upregulation of cell cycle inhibitors and the activation of ERK.[6]

Caption: this compound activates ERK1/2 in melanoma cells, leading to mitotic arrest.

Inhibition of the EGFR/PI3K/Akt/ERK Pathway in Non-Small Cell Lung Cancer (NSCLC)

Conversely, in EGFR-mutant NSCLC cells (H1975 and PC9), this compound inhibits the phosphorylation of key signaling molecules, including EGFR, PI3K, Akt, and ERK.[2][4] This inhibition disrupts the pro-survival signaling cascade, leading to G2/M phase cell cycle arrest and suppression of cell proliferation.[4][7]

Caption: this compound inhibits the EGFR/PI3K/Akt/ERK pathway in NSCLC cells.

Downregulation of ERK1/2 Phosphorylation in Vascular Endothelial Cells

In vascular endothelial cells, this compound treatment leads to a decrease in the phosphorylation of ERK1/2.[8] This is associated with the upregulation of Sprouty Homolog 4 (SPRY4), a known inhibitor of the Ras/Raf/MEK/ERK pathway.[8] This anti-angiogenic effect contributes to the overall anti-tumor activity of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to determine the IC50 values of this compound.

-

Cell Seeding: Seed cancer cells (e.g., PC9, H1975) in 96-well plates at a density of 5x10³ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for ERK1/2 Phosphorylation

This protocol provides a framework for assessing the phosphorylation status of ERK1/2 and other signaling proteins.

-

Cell Culture and Treatment: Plate cells (e.g., H1975, PC9) in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on a 10% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Caption: A generalized workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

This compound exhibits a complex and cell-type-specific interaction with the ERK1/2 signaling pathway. In melanoma, it functions as an activator of ERK1/2, a necessary step for its antimitotic and pro-apoptotic effects. In contrast, in EGFR-mutant NSCLC, it acts as an inhibitor of the upstream EGFR/PI3K/Akt cascade, leading to the downregulation of ERK1/2 activity and cell cycle arrest. Furthermore, its ability to decrease ERK1/2 phosphorylation in endothelial cells contributes to its anti-angiogenic properties. This dualistic behavior underscores the importance of understanding the specific molecular context when evaluating the therapeutic potential of this compound. The provided data and protocols serve as a valuable resource for researchers and drug developers working to further elucidate the mechanisms of this compound and advance its development as a targeted cancer therapeutic.

References

- 1. Activation of ERK1/2 is required for the antimitotic activity of the resveratrol analogue 3,4,5,4'-tetramethoxystilbene (this compound) in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Unraveling the Antimitotic Activity of DMU-212: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMU-212, a methylated analog of resveratrol, has emerged as a potent antimitotic agent with significant anti-proliferative and apoptosis-promoting activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms underlying the antimitotic action of this compound, focusing on its interaction with tubulin, induction of cell cycle arrest, and modulation of key signaling pathways. Detailed experimental protocols for assessing its activity and quantitative data from various studies are presented to facilitate further research and development of this promising anti-cancer compound.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

This compound exerts its primary antimitotic effect by disrupting microtubule dynamics, a critical process for the formation of the mitotic spindle and chromosome segregation during cell division.[1] Unlike some other microtubule-targeting agents, this compound has been shown to bind to the colchicine-binding site on β-tubulin.[2][3] This interaction inhibits the polymerization of tubulin into microtubules, leading to a destabilization of the microtubule network.[1] The disruption of microtubule function activates the spindle assembly checkpoint, ultimately causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][4]

dot

Caption: this compound binds to the colchicine site on β-tubulin, inhibiting polymerization.

Modulation of Cell Cycle and Signaling Pathways

The antimitotic activity of this compound is further orchestrated by its influence on critical cell cycle regulatory proteins and signaling cascades.

G2/M Cell Cycle Arrest

A hallmark of this compound's action is the induction of a robust G2/M phase cell cycle arrest.[4][5] This is a direct consequence of microtubule disruption and is characterized by an accumulation of cells in the G2 and mitotic phases of the cell cycle.[6] Mechanistically, this arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and an increase in the levels of cyclin B1, a key regulator of the G2/M transition.[4][5]

Impact on Signaling Pathways

This compound has been shown to modulate several signaling pathways implicated in cancer cell proliferation and survival:

-

EGFR/PI3K/Akt/ERK Pathway: In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this compound significantly reduces the phosphorylation of EGFR and its downstream effectors PI3K, Akt, and ERK.[4] This inhibition contributes to the observed cell cycle arrest and growth inhibition.[4]

-

AMPK Activation: this compound treatment leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[4] Activated AMPK can inhibit cell growth and proliferation, suggesting another layer of its anti-cancer mechanism.[4]

-

STAT3 Inhibition: this compound has also been reported to inhibit the phosphorylation of STAT3, a transcription factor often constitutively activated in cancer and involved in promoting cell proliferation and survival.[1]

dot

Caption: this compound inhibits pro-proliferative pathways and activates growth-inhibitory signals.

Quantitative Data Summary

The following tables summarize the in vitro potency and cell cycle effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| H1975 | Non-Small Cell Lung Cancer | 3.94 ± 1.02 | 72 | [4] |

| PC9 | Non-Small Cell Lung Cancer | 2.04 ± 0.52 | 72 | [4] |

| H1650 | Non-Small Cell Lung Cancer | 6.98 ± 0.81 | 72 | [4] |

| A375 | Melanoma | 0.5 | Not Specified | [5][7] |

| Bro | Melanoma | 0.5 | Not Specified | [5][7] |

| MeWo | Melanoma | 1.25 | Not Specified | [5][7] |

| M5 | Melanoma | 1.25 | Not Specified | [5][7] |

| MDA-MB-435 | Melanoma | 1.04 | Not Specified | |

| MCF-7 | Breast Cancer | 9.9 | 48 | |

| MDA-MB-435 | Breast Cancer | 63.8 | 48 | |

| SNB-75 | CNS Cancer | 1.88 | Not Specified | |

| A498 | Renal Cancer | 0.74 | Not Specified |

Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (24h treatment)

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| H1975 | Control | 65.4 | 18.2 | 16.4 | [4] |

| H1975 | This compound (5 µM) | 45.1 | 14.3 | 40.6 | [4] |

| H1975 | This compound (10 µM) | 30.2 | 10.5 | 59.3 | [4] |

| PC9 | Control | 70.1 | 15.3 | 14.6 | [4] |

| PC9 | This compound (2.5 µM) | 35.8 | 12.1 | 52.1 | [4] |

| PC9 | This compound (5 µM) | 10.7 | 5.2 | 84.1 | [4] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.

-

Reagents:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

This compound stock solution (in DMSO)

-

Colchicine (positive control)

-

DMSO (vehicle control)

-

-

Procedure:

-

Pre-incubate purified tubulin (e.g., 3 µM) with varying concentrations of this compound, colchicine, or vehicle control on ice for 15 minutes in a 96-well plate.

-

Initiate polymerization by warming the plate to 37°C in a temperature-controlled spectrophotometer.

-

Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule formation.

-

Calculate the rate of polymerization and determine the IC50 value for the inhibition of tubulin polymerization.

-

dot

Caption: Workflow for assessing this compound's effect on in vitro tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.

-

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

-

Procedure:

-

Harvest cells (approximately 1 x 10⁶) and wash once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

-

Western Blot Analysis

This method is used to determine the protein levels of key cell cycle and signaling molecules.

-

Reagents:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary antibodies (e.g., anti-p21, anti-Cyclin B1, anti-p-EGFR, anti-EGFR, anti-p-AMPK, anti-AMPK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

-

In Vivo Antitumor Activity

Preclinical studies have demonstrated the in vivo efficacy of this compound. In a xenograft model of human ovarian cancer, oral administration of this compound (50 mg/kg, three times a week for 14 days) resulted in significant inhibition of tumor growth.[8] These findings highlight the potential of this compound as an orally active anti-cancer agent.

Conclusion

This compound is a promising antimitotic agent that effectively targets the microtubule network, leading to G2/M cell cycle arrest and apoptosis in cancer cells. Its multifaceted mechanism of action, involving the inhibition of key oncogenic signaling pathways and the activation of tumor-suppressive pathways, along with its demonstrated in vivo efficacy, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

- 1. medicine.uams.edu [medicine.uams.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound against EGFR-mutant non-small cell lung cancer via AMPK/PI3K/Erk signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

A Comparative Analysis of the Bioavailability of DMU-212 and Resveratrol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary